molecular formula C18H17NO4 B2708797 2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid CAS No. 717131-40-3

2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid

Cat. No.: B2708797
CAS No.: 717131-40-3
M. Wt: 311.337
InChI Key: GAFUVHKMKJLBPP-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid is a synthetic organic compound with the molecular formula C18H17NO4 It is known for its unique structure, which includes a methoxyphenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid typically involves the condensation of 4-methoxyphenylacetic acid with N-methylprop-2-enamide under specific reaction conditions. The process often utilizes catalysts such as N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) to facilitate the reaction . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid stands out due to its unique combination of a methoxyphenyl group and a benzoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-19(16-6-4-3-5-15(16)18(21)22)17(20)12-9-13-7-10-14(23-2)11-8-13/h3-12H,1-2H3,(H,21,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFUVHKMKJLBPP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325511
Record name 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-methylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

717131-40-3
Record name 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-methylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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